molecular formula C19H19ClFN5O2 B12654618 2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-

2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-

Cat. No.: B12654618
M. Wt: 403.8 g/mol
InChI Key: OVCWYLSZCSCZNM-UHFFFAOYSA-N
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Description

    Reagents: 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

    Conditions: Coupling reaction using EDCI and HOBt in dichloromethane

  • Step 3: Addition of Piperidine Moiety

      Reagents: 4-piperidone

      Conditions: Reductive amination using sodium triacetoxyborohydride in methanol

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s high purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro- typically involves multiple steps, starting with the preparation of the quinolinone core. This is followed by the introduction of the pyrazole ring and the piperidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    • Step 1: Synthesis of Quinolinone Core

        Reagents: Aniline, ethyl acetoacetate

        Conditions: Reflux in ethanol with a catalytic amount of acetic acid

    Chemical Reactions Analysis

    Types of Reactions

    2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro- undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

      Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

      Substitution: Halogen atoms in the compound can be substituted using nucleophiles such as amines or thiols.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium

      Reduction: Sodium borohydride in ethanol

      Substitution: Nucleophiles in the presence of a base like triethylamine

    Major Products Formed

      Oxidation: Formation of quinolinone derivatives with additional oxygen functionalities

      Reduction: Formation of reduced quinolinone derivatives

      Substitution: Formation of substituted quinolinone derivatives with various functional groups

    Scientific Research Applications

    2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro- has a wide range of applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

      Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of 2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and chlorine atoms enhances its binding affinity and specificity.

    Comparison with Similar Compounds

    Similar Compounds

    • **2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-chloro-
    • **2(1H)-Quinolinone, 4-[[1-[(5-bromo-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-

    Uniqueness

    The unique combination of the quinolinone core, pyrazole ring, and piperidine moiety, along with the presence of fluorine and chlorine atoms, distinguishes 2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro- from other similar compounds

    Properties

    Molecular Formula

    C19H19ClFN5O2

    Molecular Weight

    403.8 g/mol

    IUPAC Name

    4-[[1-(5-chloro-1-methylpyrazole-4-carbonyl)piperidin-4-yl]amino]-6-fluoro-1H-quinolin-2-one

    InChI

    InChI=1S/C19H19ClFN5O2/c1-25-18(20)14(10-22-25)19(28)26-6-4-12(5-7-26)23-16-9-17(27)24-15-3-2-11(21)8-13(15)16/h2-3,8-10,12H,4-7H2,1H3,(H2,23,24,27)

    InChI Key

    OVCWYLSZCSCZNM-UHFFFAOYSA-N

    Canonical SMILES

    CN1C(=C(C=N1)C(=O)N2CCC(CC2)NC3=CC(=O)NC4=C3C=C(C=C4)F)Cl

    Origin of Product

    United States

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